Increased Lipophilicity (LogP) vs. Unsubstituted and Mono-Methyl Cyclohexyl Analogs
The 4,4-dimethyl substitution on the cyclohexane ring confers a measurable increase in lipophilicity compared to simpler cyclohexyl amino alcohols. Computed LogP for 2-[(4,4-dimethylcyclohexyl)amino]ethan-1-ol is 1.54, compared to 1.09-1.29 for 2-(cyclohexylamino)ethanol and ~1.2 for 2-[(4-methylcyclohexyl)amino]ethanol [1][2].
| Evidence Dimension | Computed Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.54 |
| Comparator Or Baseline | 2-(cyclohexylamino)ethanol (LogP = 1.09-1.29); 2-[(4-methylcyclohexyl)amino]ethanol (XlogP = 1.2) |
| Quantified Difference | LogP increase of 0.25 to 0.45 units (vs. unsubstituted); increase of ~0.34 units (vs. mono-methyl) |
| Conditions | Computed LogP (ACD/LogP, XlogP) from vendor and database entries |
Why This Matters
Higher LogP indicates enhanced membrane permeability, which can be critical for crossing biological barriers in drug discovery or for improving solubility in non-polar media for industrial applications.
- [1] Molbase. 2-(cyclohexylamino)ethanol. Product Page, CAS 2842-38-8. Accessed 2025. View Source
- [2] Chem960. (2-[(4-methylcyclohexyl)amino]ethan-1-ol). Product Page, CAS 108666-82-6. Accessed 2025. View Source
